

# Fmoc-dab-oh molecular weight and formula

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## Compound of Interest

Compound Name: *Fmoc-dab-oh*

Cat. No.: *B557078*

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## An In-depth Technical Guide to **Fmoc-Dab-OH**

For researchers, scientists, and professionals in drug development, a precise understanding of the reagents used in peptide synthesis is paramount. N $\alpha$ -Fmoc-2,4-diaminobutyric acid (**Fmoc-Dab-OH**) is a non-proteinogenic amino acid derivative crucial for the synthesis of modified peptides. This guide provides a detailed overview of its chemical properties, its application in solid-phase peptide synthesis (SPPS), and key experimental considerations.

## Core Properties of Fmoc-L-Dab-OH

The following table summarizes the key quantitative data for N $\alpha$ -Fmoc-L-2,4-diaminobutyric acid, the L-enantiomer, which is commonly used in peptide synthesis.

Property	Value	Reference
Synonym	Fmoc-L-Dab-OH	[1]
CAS Number	161420-87-7	[1]
Molecular Formula	C <sub>19</sub> H <sub>20</sub> N <sub>2</sub> O <sub>4</sub>	[1]
Molecular Weight	340.38 g/mol	[1]
Appearance	White crystalline powder	[1]
Purity	≥ 99% (HPLC)	[1]
Melting Point	147-156 °C	[1]
Storage Conditions	0-8°C	[1]

It is important to distinguish Fmoc-L-Dab-OH from its side-chain protected derivatives, such as Fmoc-L-Dab(Boc)-OH (N $\alpha$ -Fmoc-Ny-Boc-L-2,4-diaminobutyric acid), which has a molecular formula of C<sub>24</sub>H<sub>28</sub>N<sub>2</sub>O<sub>6</sub> and a molecular weight of 440.49 g/mol .[2][3] The choice between using a side-chain protected or unprotected version of **Fmoc-Dab-OH** depends on the specific peptide sequence and the desired final product.

## Experimental Protocol: Incorporation of Fmoc-Dab-OH in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of an **Fmoc-Dab-OH** residue into a peptide sequence using manual or automated solid-phase peptide synthesis.

Materials and Reagents:

- Fmoc-L-Dab-OH
- Pre-loaded resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade

- Piperidine, 20% (v/v) in DMF for Fmoc deprotection
- Coupling reagents:
  - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or
  - (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or
  - Diisopropylcarbodiimide (DIC)
- Base: N,N-Diisopropylethylamine (DIPEA) or Collidine
- Washing solvents: DMF, DCM, Isopropanol
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

#### Methodology:

- Resin Swelling: The resin is swelled in DMF for at least 30 minutes in a reaction vessel.
- Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with 20% piperidine in DMF. This is typically done in two steps: a brief initial treatment (1-2 minutes) followed by a longer treatment (15-20 minutes).
- Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct. A typical washing sequence is 5-7 cycles with DMF.
- Amino Acid Coupling:
  - A solution of Fmoc-L-Dab-OH (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF is prepared.
  - A base, such as DIPEA (6-10 equivalents), is added to the amino acid solution to activate it.
  - The activated amino acid solution is added to the deprotected resin.

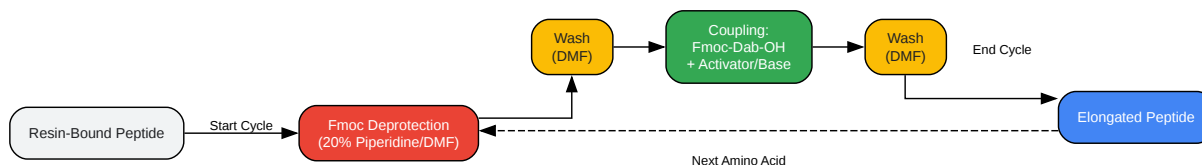
- The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.
- Washing: The resin is washed with DMF to remove any unreacted reagents.
- Monitoring the Coupling Reaction: A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), the coupling step may be repeated.
- Chain Elongation: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.
- Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using 20% piperidine in DMF.
- Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and any side-chain protecting groups are removed by treatment with a strong acid cleavage cocktail. The specific cocktail and cleavage time will depend on the peptide sequence and the resin used.
- Peptide Precipitation and Purification: The cleaved peptide is typically precipitated in cold diethyl ether, collected by centrifugation, and then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

#### Important Considerations:

- Side-Chain Protection: While this protocol describes the use of Fmoc-L-Dab-OH with an unprotected side-chain amine, this can lead to side reactions, such as branching of the peptide chain. For many applications, it is advisable to use a side-chain protected derivative (e.g., Fmoc-L-Dab(Boc)-OH). The choice of the side-chain protecting group will depend on the overall protection strategy for the peptide synthesis.
- Lactam Formation: Fmoc-Dab derivatives have been reported to be susceptible to lactam formation under certain coupling conditions, which can lead to poor coupling efficiency.<sup>[4]</sup> Careful selection of coupling reagents and reaction conditions is crucial to minimize this side reaction.

## Logical Workflow: Fmoc-Dab-OH in SPPS

The following diagram illustrates the core cycle of incorporating an **Fmoc-Dab-OH** residue during solid-phase peptide synthesis.



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